This compound falls under the category of heterocyclic organic compounds, specifically those containing nitrogen atoms in their rings. It is classified as a piperidinone derivative, which is significant for its pharmacological properties.
The synthesis of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one typically involves the condensation of specific precursors. A common synthetic route includes the reaction of 4-piperidone with 2-chloropyridine in the presence of a base such as sodium hydride. This reaction is generally conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to promote the formation of the desired product.
The molecular structure of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one can be described by its two primary components: the piperidinone and pyridinone rings. The piperidinone ring contributes to the compound's basicity and potential interactions with biological targets, while the pyridinone moiety enhances its reactivity due to the presence of a carbonyl group.
4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one is capable of undergoing various chemical reactions, including:
The mechanism of action for 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one involves its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, modulating their activity. For instance, it has been suggested that it can inhibit certain kinases or proteases, thereby altering cellular signaling pathways .
4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one has several promising applications across various fields:
Its unique properties make it suitable for developing new materials with specific characteristics, such as polymers or coatings that require enhanced stability or reactivity.
The synthesis of 4-oxopiperidine derivatives has evolved significantly from classical nucleophilic substitution to advanced transition metal-catalyzed methods. 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one (CAS 1253415-36-9) exemplifies this progression, where early routes relied on direct alkylation of pyridin-2-one scaffolds with 4-chloropiperidine precursors under basic conditions. These methods suffered from moderate yields (45-60%) due to competing O-alkylation and required extensive purification [3]. A breakthrough emerged with the epoxide ring-opening strategy, where 1-(oxiran-2-ylmethyl)piperidin-4-one was reacted with sodium pyridin-2-olate under microwave irradiation. This approach improved regioselectivity and reduced reaction times from 24 hours to 2-3 hours, achieving yields >75% [5].
Table 1: Evolution of Synthetic Approaches for Piperidin-4-one-Pyridinone Linkages
Methodology | Reagents/Conditions | Yield (%) | Key Limitations |
---|---|---|---|
Classical Alkylation | 4-Bromopiperidine, K₂CO₃, DMF, 80°C, 24h | 45-55 | O-alkylation byproducts |
Epoxide Ring-Opening | Epibromohydrin, NaH, DMF, 80°C, 5h | 75-85 | Requires anhydrous conditions |
Ullmann-Goldberg Coupling | CuI, DMEDA, 2-MeTHF, 120°C, 2h | 88 | Copper removal challenges |
Contemporary routes leverage Ullmann-Goldberg-type reactions, where copper(I) iodide catalyzes the coupling of 4-oxopiperidine with halogenated pyridinones in 2-methyltetrahydrofuran (2-MeTHF). This method achieves yields up to 88% while utilizing a biodegradable solvent system [4] [10]. The latest innovations employ flow chemistry techniques, reducing piperidinone-pyridinone coupling times to <30 minutes through precise temperature and residence time control, enhancing scalability [4].
Stereocontrol in 4-oxopiperidinyl-pyridinone hybrids is critical for pharmacological efficacy, particularly when these motifs serve as P4 binding elements in FXa inhibitors like apixaban. The 4-oxopiperidine ring adopts distinct conformations that optimize hydrophobic interactions with the S4 pocket of factor Xa (Tyr99, Phe174) [3] [10]. Early synthetic routes produced racemic mixtures via non-chiral alkylation, complicating isolation of bioactive enantiomers. Resolution was achieved through diastereomeric salt formation using L-tartaric acid, though this incurred 40-50% yield loss [6].
Modern approaches employ asymmetric hydrogenation of enol intermediates using Ru-(S)-BINAP catalysts, achieving enantiomeric excess (ee) >95% under mild pressures (50 psi H₂). This method installs chiral centers at the C3 position of the piperidinone ring, which dictates spatial orientation of the carbonyl group during protein binding [6] [10]. For hybrids requiring α-substitution, chiral auxiliaries like Evans’ oxazolidinones direct alkylation at C2/C6 of the piperidinone core, with deprotection occurring after pyridinone conjugation. Recent protocols have integrated enzymatic desymmetrization using lipases (e.g., CAL-B) to hydrolyze prochiral diesters, yielding enantiopure hydroxyethyl-4-oxopiperidine precursors with ee ≥98% [4].
Table 2: Stereocontrol Strategies in 4-Oxopiperidinyl-Pyridinone Synthesis
Strategy | Conditions | ee (%) | Application Scope |
---|---|---|---|
Diastereomeric Resolution | L-Tartaric acid/EtOH, recrystallization | 85-90 | Broad, but low yielding |
Asymmetric Hydrogenation | Ru-(S)-BINAP, 50 psi H₂, iPrOH | >95 | Unsaturated piperidinones |
Enzymatic Desymmetrization | CAL-B, phosphate buffer, pH 7.0 | ≥98 | Prochiral diesters |
Functionalization of the pyridin-2-one ring at the N1 and C4 positions demands precision catalysis to avoid undesired side reactions. Copper nanoparticle catalysts (CuNPs/C) immobilized on activated charcoal have revolutionized this domain, enabling one-pot N-arylation and cyclization in aqueous media. For 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one synthesis, CuNPs/C (0.5 mol%) facilitate Ullmann couplings between 4-iodopyridin-2-one and 4-oxopiperidine at 85°C within 30 minutes, achieving 92% conversion with minimal copper leaching [4] [10]. Microwave-assisted palladium catalysis further enhances C-C couplings; for example, Pd(PPh₃)₄ catalyzes Stille reactions between stannylpyridinones and 4-bromopiperidinones in <20 minutes, yielding 90-94% product [4].
Ligand design critically influences catalytic efficiency. Bidentate phosphines (XPhos, SPhos) suppress protodehalogenation during Buchwald-Hartwig aminations of chloropyridinones, while N-heterocyclic carbenes (NHCs) stabilize palladium in Suzuki couplings with boronic ester-functionalized piperidinones. Notably, microwave irradiation (150-200W) accelerates these transformations 8-fold versus thermal methods by enhancing catalyst turnover [10]. For late-stage diversification, photoredox catalysis using Ir(ppy)₃ enables C-H functionalization at the piperidinone γ-position, appending fluorinated groups that enhance FXa binding affinity [4].
Traditional syntheses of 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one generated substantial waste via phosphorus-based reagents (e.g., POCl₃ for pyridinone activation) and heavy metal catalysts. Modern green protocols address this through three key innovations:
Table 3: Environmental Impact Metrics for Synthetic Routes
Method | E-Factor | PMI (kg/kg) | Key Green Innovations |
---|---|---|---|
Classical Alkylation | 48 | 52 | None |
CuNPs/C Catalyzed Coupling | 8 | 11 | Biodegradable solvent (2-MeTHF) |
Flow-Assisted Synthesis | 5 | 7 | 98% Solvent recycling, <0.1% Cu traces |
These advances have reduced the process mass intensity (PMI) from 52 kg/kg (classical routes) to 7 kg/kg in flow systems and cut E-factors from 48 to 5. The EPA-approved PolarClean™ replaces dichloromethane in extractions, reducing bioaccumulation risks while maintaining >95% recovery yields [10]. Future efforts target enzymatic deprotection to replace trifluoroacetic acid and continuous-flow hydrogenations using earth-abundant catalysts.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7